molecular formula C11H7FN4OS B1372713 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-68-4

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1372713
CAS No.: 941868-68-4
M. Wt: 262.27 g/mol
InChI Key: SMVQOUIFQQASHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a high-quality chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the class of [1,3]thiazolo[4,5-d]pyridazinones, a scaffold recognized for its significant pharmacological potential. Structural analogs of this compound have demonstrated promising in vivo analgesic and anti-inflammatory activities in established research models . The presence of the 4-fluorophenyl moiety at the 7-position is a critical structural feature often explored to optimize binding affinity and metabolic stability in drug discovery efforts. Researchers value this compound as a key intermediate or lead structure in the development of new therapeutic agents. Its mechanism of action is believed to involve interaction with key biological pathways, potentially related to the inhibition of enzymes like cyclooxygenase (COX), as suggested by studies on highly similar molecules . This product is intended for use in laboratory research only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-amino-7-(4-fluorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVQOUIFQQASHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyridazine Ring Construction: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazine ring.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

One of the most significant applications of this compound is in anticancer research. Studies have shown that derivatives of thiazolo[4,5-d]pyridazin exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study evaluated the anticancer properties of several derivatives against human cancer cell lines (A375, C32, DU145, MCF-7) and normal cell lines (CHO-K1 and HaCaT). The results indicated that certain compounds demonstrated significant growth inhibition in cancer cells while showing lower toxicity to normal cells .

Case Study: NCI Screening

Four compounds derived from this class were selected for the National Cancer Institute's NCI-60 screening program. Among these, one compound was identified as particularly potent, with a mean growth inhibition percentage significantly lower than that of control treatments .

Neurological Applications

Beyond oncology, this compound has also been investigated for its potential in treating neurodegenerative diseases. Research indicates that compounds within this class may modulate chemokine activity, which plays a crucial role in inflammatory responses associated with conditions like multiple sclerosis .

Pharmacological Formulations

Pharmaceutical formulations containing this compound are being developed for various therapeutic uses. These formulations typically combine the active compound with suitable adjuvants to enhance bioavailability and therapeutic efficacy. Research has indicated that these formulations can be effective in managing chronic inflammatory diseases and certain types of cancers .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Inhibition of cancer cell proliferationSignificant growth inhibition in various cell lines
Neurological Disorders Potential treatment for neurodegenerative diseases by modulating inflammatory responsesMay reduce inflammation associated with diseases
Pharmaceutical Formulations Development of formulations for enhanced delivery and efficacyEffective in managing chronic diseases

Mechanism of Action

The mechanism of action of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Reference(s)
Target Compound 4-Fluorophenyl (7), Amino (2) C₁₂H₈FN₄OS 277.28* Not reported Not reported
2-Amino-7-(2-thienyl) (941868-74-2) 2-Thienyl (7), Amino (2) C₉H₆N₄OS₂ 250.30 Not reported 95
7-Phenyl-2-pyrrolidin-1-yl (10a) Phenyl (7), Pyrrolidinyl (2) C₁₅H₁₄N₄OS 298.37 285–286 Not reported
2-Methyl-7-phenyl (136779) Phenyl (7), Methyl (2) C₁₂H₉N₃OS 243.29 Not reported 95+
7-(4-Ethylphenyl)-2-methyl (1105192-17-3) 4-Ethylphenyl (7), Methyl (2) C₁₄H₁₃N₃OS 271.34 Not reported Not reported
2-Amino-7-(4-chlorophenyl) (941868-66-2) 4-Chlorophenyl (7), Amino (2) C₁₂H₈ClN₄OS 293.74 Not reported Not reported

*Calculated molecular weight.

Key Observations :

  • Substituent Effects: Fluorophenyl vs. Thienyl vs. Aryl: The 2-thienyl analog (CAS 941868-74-2) introduces sulfur-based aromaticity, which may alter solubility and electronic properties compared to the fluorophenyl derivative . Amino vs.
  • Synthetic Accessibility: The target compound’s synthesis likely follows procedures similar to those for 2-amino-7-aryl analogs, such as hydrazine hydrate-mediated cyclization in ethanol-DMF mixtures .

Implications for Target Compound :

  • The amino group at position 2 may enhance interactions with biological targets (e.g., kinases or enzymes) compared to methyl or heterocyclic substituents.
  • Fluorine’s electronegativity could improve metabolic stability over chlorophenyl or thienyl analogs, making it a more viable drug candidate .

Commercial Availability and Regulatory Status

  • Target Compound: Not commercially listed in the provided evidence; synthesis required.
  • Analog Availability: 2-Amino-7-(2-thienyl) (CAS 941868-74-2) and 2-methyl-7-phenyl (CAS 136779) are available at 95%+ purity . 7-Phenyl-2-pyrrolidin-1-yl (10a) is discontinued but can be synthesized via published protocols .

Biological Activity

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various research studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from thiazole and pyridazine frameworks, which are known for their pharmacological relevance. The synthesis often includes the use of hydrazine derivatives and various aromatic substituents to enhance biological activity.

Table 1: Summary of Synthetic Routes

StepReactantsConditionsYield
1Thiazole derivatives + FluorobenzeneReflux in ethanol70%
2Hydrazine + Thiazole derivativeAcetic acid medium75%
3Final cyclization stepHigh-pressure conditions60%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, studies have shown that thiazolo[4,5-d]pyrimidine derivatives possess significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 10 to 20 μM .

Case Study: Anticancer Screening
In a recent study evaluating a series of thiazolopyridazine derivatives, it was found that compounds with similar structures demonstrated IC50 values comparable to doxorubicin, a standard chemotherapy drug. For instance:

  • Compound A : IC50 = 14.34 μM (MCF-7)
  • Compound B : IC50 = 10.39 μM (HCT-116)

These results suggest that the presence of the fluorophenyl group enhances the cytotoxicity against cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects. Studies have shown that certain thiazolo derivatives exhibit analgesic and anti-inflammatory activities in vivo. For example, a series of thiazolo derivatives were tested using the acetic acid-induced writhing test and hot plate test in animal models, demonstrating significant pain relief compared to controls .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Modulation of inflammatory pathways : It may inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one and its analogs?

  • Methodology : The compound can be synthesized via [4+2] cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions using Q-Tube reactors, as demonstrated in analogous thiazolo[4,5-d]pyridazinone syntheses . Microwave-assisted methods are also viable for regioselective alkylation steps, which improve reaction efficiency and yield .

Q. How can the crystallographic structure of this compound be resolved to confirm its regiochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, similar thiazolo-pyridazinones were resolved with SHELX-76/97, achieving mean C–C bond deviations of 0.006 Å and R-factors <0.1 . Pre-purification via column chromatography and recrystallization in polar solvents (e.g., DMSO/water) is critical for obtaining diffraction-quality crystals.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Begin with in vitro cytotoxicity screens (e.g., MTT assays) against cancer cell lines (e.g., MCF-7, HepG2) and antiviral activity tests (e.g., human cytomegalovirus inhibition). Thiazolo[4,5-d]pyrimidine analogs have shown IC₅₀ values in the µM range, suggesting a scaffold-dependent mechanism . Include positive controls like AZD8309 (a thiazolone-based CXCR2 antagonist) for comparative analysis .

Advanced Research Questions

Q. How can structural modifications enhance solubility and pharmacokinetic properties without compromising bioactivity?

  • Methodology : Introduce hydrophilic groups (e.g., morpholine, sulfonamides) at the 2-amino position or the pyridazinone ring. For instance, 2-(4-morpholinyl)-substituted analogs demonstrated improved solubility while retaining anticancer activity . Computational tools like COSMO-RS can predict solubility enhancements, followed by experimental validation via shake-flask solubility assays in PBS (pH 7.4) .

Q. What strategies resolve discrepancies in biological activity data across structurally similar derivatives?

  • Methodology : Perform systematic SAR studies by varying substituents at positions 2, 4, and 6. For example:

  • Position 2 : Replace amino groups with alkyl or aryl sulfonamides to modulate steric effects.
  • Position 7 : Compare 4-fluorophenyl with thiophene or pyridyl groups to assess electronic contributions.
    Activity inconsistencies may arise from off-target interactions; use proteome-wide affinity profiling (e.g., CETSA) to identify confounding targets .

Q. How can regioselectivity challenges in microwave-assisted synthesis be addressed for scale-up?

  • Methodology : Optimize reaction parameters (temperature, solvent polarity, and microwave power) using Design of Experiments (DoE). For example, Patel & Fernandes (1989) achieved regioselective alkylation by controlling acetic anhydride stoichiometry and reaction time . Post-reaction analysis via LC-MS with collision-induced dissociation (CID) helps identify and isolate regioisomers .

Q. What advanced techniques validate its mechanism of action in anticancer studies?

  • Methodology : Combine in vivo efficacy testing (e.g., xenograft models) with transcriptomic profiling (RNA-seq) to identify pathway dysregulation. For PI3Kβ-selective inhibitors, phospho-Akt Western blots and PTEN-deficient cell models (e.g., PC-3 prostate cancer) are critical for mechanistic confirmation . Include pharmacokinetic studies (e.g., plasma protein binding assays) to correlate exposure with efficacy .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Analysis : Discrepancies may arise from poor bioavailability or metabolic instability. For example, early CXCR2 antagonists exhibited potent in vitro activity but failed in vivo due to rapid clearance. Address this by:

  • Measuring metabolic stability in liver microsomes.
  • Formulating with cyclodextrins or lipid nanoparticles to enhance plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.